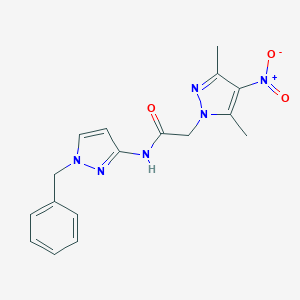![molecular formula C10H8F3N5O2 B279913 2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B279913.png)
2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide is a chemical compound with a complex structure that includes trifluoromethyl, methoxy, and tetraazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxy-5-(1H-tetraazol-1-yl)aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methoxy and tetraazolyl groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the methoxy and tetraazolyl groups.
N-Methyl-2,2,2-trifluoroacetamide: Contains a methyl group instead of the methoxy and tetraazolyl groups.
Uniqueness
2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide is unique due to the presence of the methoxy and tetraazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8F3N5O2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H8F3N5O2/c1-20-8-3-6(15-9(19)10(11,12)13)2-7(4-8)18-5-14-16-17-18/h2-5H,1H3,(H,15,19) |
InChI Key |
QTONYUQDFXQIAL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)N2C=NN=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
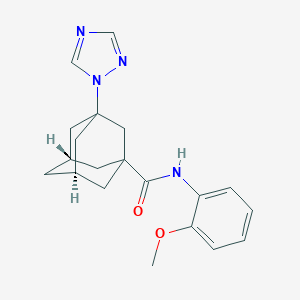
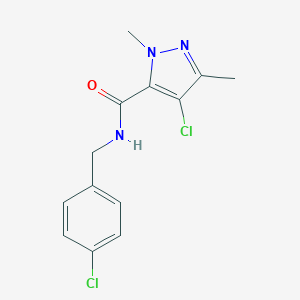
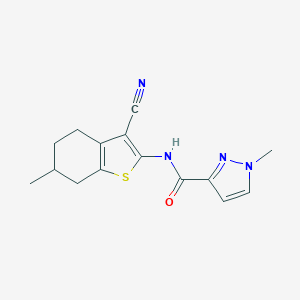
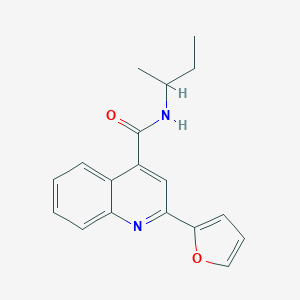
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B279848.png)
![ETHYL 3-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B279850.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
